Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Description
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS: 617706-21-5; molecular formula: C₁₁H₆ClF₃O₂S) is a benzo[b]thiophene derivative characterized by a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 3 on the fused aromatic ring system. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing substituents (Cl and CF₃) and the methyl ester moiety.
Properties
IUPAC Name |
methyl 5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZMBFSZZMXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorobenzaldehyde and thiophene derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or potassium thiolate can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzo[b]thiophene structure exhibit antimicrobial properties. Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of benzo[b]thiophenes showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory properties. The presence of the trifluoromethyl group is hypothesized to enhance the compound's interaction with biological targets involved in inflammatory pathways. This could lead to the development of new therapeutic agents for treating inflammatory diseases .
Anticancer Potential
This compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of cell proliferation . Further investigation into its structure-activity relationship (SAR) could provide insights into optimizing its efficacy against specific cancer types.
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes, often starting from readily available precursors. A common approach includes:
- Step 1: Formation of the benzo[b]thiophene core through cyclization reactions.
- Step 2: Introduction of the trifluoromethyl group via electrophilic fluorination techniques.
- Step 3: Esterification to obtain the final methyl ester derivative.
These synthetic pathways are crucial for modifying the compound to enhance its biological activity or to tailor it for specific applications .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene derivatives into polymer matrices has been shown to improve charge transport properties, which is essential for enhancing device performance .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with tailored properties. Its ability to undergo further chemical modifications allows for the design of polymers with specific thermal, mechanical, or optical characteristics suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate and its analogs:
Substituent Position and Electronic Effects
- Chlorine vs. Trifluoromethyl Positioning: The target compound’s 5-Cl and 3-CF₃ substituents create distinct electronic effects compared to analogs like Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (6-Cl) or Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (5-CF₃).
- Ester Group Variation : Ethyl esters (e.g., Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate) exhibit slightly increased hydrophobicity compared to methyl esters, which could influence solubility and bioavailability .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing lipid solubility compared to non-fluorinated analogs. This property is critical for drug penetration across biological membranes .
- Thermal Stability : Halogenated benzo[b]thiophenes generally exhibit high thermal stability, making them suitable for high-temperature reactions or formulations .
Biological Activity
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene ring system substituted with a chloro group, a trifluoromethyl group, and a carboxylate ester group. Its chemical structure can be represented as follows:
This unique structure contributes to its potential biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial activity . For instance, studies have shown that various benzothiophene derivatives possess activity against both gram-positive and gram-negative bacteria. This compound has been evaluated for its efficacy against common pathogens such as Staphylococcus aureus and Bacillus subtilis .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Bacillus subtilis | Moderate antibacterial effect |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Benzothiophene derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
A comparative study highlighted the increased potency of methyl-substituted derivatives against specific cancer types, suggesting that the introduction of methyl groups at strategic positions enhances biological activity .
Case Studies and Research Findings
- Study on Antimicrobial Effects : A focused investigation on the antimicrobial properties of benzothiophene derivatives revealed that this compound exhibited a significant reduction in bacterial colony counts compared to controls, indicating its potential as an effective antimicrobial agent .
- Anticancer Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspases, which are critical mediators in programmed cell death. The study concluded that modifications to the benzothiophene structure could lead to enhanced anticancer properties .
- Pharmacological Applications : The versatility of benzothiophene derivatives in medicinal chemistry was emphasized in a review, which discussed their roles in treating conditions such as inflammation and cancer. The structural diversity allows for tailored pharmacological profiles, making them suitable candidates for further development .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves intramolecular cyclization of intermediates derived from halogenated benzaldehydes or ketones. For example:
- Step 1 : Reacting substituted benzaldehydes (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) with thiol-containing reagents (e.g., methyl mercaptoacetate) under basic conditions (K₂CO₃/DMF) to form the thiophene ring .
- Step 2 : Chlorination at the 5-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas.
- Step 3 : Esterification or hydrolysis to yield the methyl ester group at position 2, often monitored by reverse-phase HPLC for purity (>98%) .
Basic: How is the structure of this compound validated in academic research?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 5-Cl and 3-CF₃) via chemical shifts (δ ~7.5–8.0 ppm for aromatic protons, δ ~165 ppm for ester carbonyl) .
- X-ray Crystallography : Resolves spatial arrangement, bond lengths (C-S: ~1.70 Å), and intermolecular interactions (e.g., hydrogen bonding) .
- IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
Advanced: What challenges arise in achieving regioselectivity during functionalization of the benzo[b]thiophene core?
Regioselectivity is influenced by:
- Electron-withdrawing groups (EWGs) : The 3-CF₃ group directs electrophilic substitution to the 5-position (para to the ester), while steric hindrance from the methyl ester limits reactivity at position 2 .
- Reaction conditions : Polar aprotic solvents (DMF, THF) enhance nucleophilic attack at the 5-position, as seen in analogous syntheses of 4-fluoro-3-(morpholinosulfonyl) derivatives .
Advanced: What derivatization strategies enable diversification of the benzo[b]thiophene scaffold for structure-activity relationship (SAR) studies?
- Hydroxy-based transformations : The 3-CF₃ group can be replaced via nucleophilic substitution (e.g., SNAr) with amines or alkoxides .
- Electrophilic reagents : Dibenzothiophenium triflates (e.g., 5-(cyano)dibenzothiophenium triflate) enable cyanation or alkynylation at the 5-position .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 4-position .
Advanced: How do computational methods aid in understanding this compound's bioactivity?
- Molecular docking : Predicts binding affinity to targets (e.g., STAT3 or hepatitis B proteins) by analyzing π-π stacking with CF₃/Cl groups and hydrogen bonding with the ester .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-F···H contacts) in crystalline forms, correlating with solubility and stability .
Basic: What are common intermediates in the synthesis of this compound?
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde : Serves as a precursor for constructing the trifluoromethyl-substituted benzene ring .
- Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate : Intermediate for introducing chlorine or sulfonyl groups via electrophilic substitution .
Advanced: How do substituents (Cl, CF₃) impact physicochemical properties and bioactivity?
- Lipophilicity : The CF₃ group increases logP (~4.0), enhancing membrane permeability but reducing aqueous solubility .
- Electron-withdrawing effects : The 5-Cl and 3-CF₃ groups stabilize the thiophene ring, reducing metabolic degradation in vivo .
- Bioactivity : SAR studies on STAT3 inhibitors show that Cl/CF₃ substituents enhance binding to hydrophobic pockets in protein targets .
Advanced: What precautions are necessary when handling electron-deficient thiophene derivatives?
- Reactivity : The CF₃ group increases susceptibility to nucleophilic attack; reactions should be conducted under anhydrous, inert (N₂/Ar) conditions .
- Purification : Use silica gel chromatography with non-polar solvents (hexane/EtOAc) to separate halogenated byproducts .
- Stability : Store at <4°C in amber vials to prevent photodegradation of the thiophene ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
